3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
CAS No.: 2090609-36-0
Cat. No.: VC3148785
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090609-36-0 |
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Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 3-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine |
Standard InChI | InChI=1S/C9H8BrN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13) |
Standard InChI Key | KHOFAZZBSWYIJR-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=C(C=NN2)CBr |
Canonical SMILES | C1=CC(=CN=C1)C2=C(C=NN2)CBr |
Introduction
Structural and Physical Properties
3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine exhibits a molecular formula of C₉H₈BrN₃ and a molecular weight of 238.09 g/mol . Its structure consists of:
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A pyridine ring (6-membered aromatic ring with one nitrogen atom).
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A pyrazole ring (5-membered aromatic ring with two nitrogen atoms) substituted at the 3-position.
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A bromomethyl group (-CH₂Br) attached to the pyrazole ring at the 4-position.
Key Structural Features
The compound’s reactivity is dominated by:
The SMILES notation C1=CC=CN=C1C2=C(C=NN2)Br and InChIKey LKKNQJJSEMQTHQ-UHFFFAOYSA-N provide precise structural identification .
Step | Reagents/Conditions | Product |
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Mitsunobu Reaction | DIAD, PPh₃, 4-nitropyrazole | (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile |
Reduction | Pd/C, H₂ (1–20 bar), THF | (3R)-3-(4-amino-1H-pyrazol-1-yl)cyclopentylpropanenitrile |
Sandmeyer Reaction | NaNO₂, CuBr, HBr (48%), 0–5°C → 60–65°C | (3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile |
Though these steps target a cyclopentyl derivative, similar logic applies to pyridine-pyrazole systems.
Applications in Research and Industry
Pharmaceutical Development
The bromomethyl group enables further functionalization, making this compound a precursor for bioactive molecules. Analogous structures have been explored as:
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Kinase Inhibitors: Brominated pyrazoles are common in JAK/STAT pathway inhibitors (e.g., ruxolitinib) .
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Antimicrobial Agents: Pyridine-pyrazole hybrids often exhibit activity against bacterial and fungal strains.
Materials Science
The compound’s planar aromatic system may serve as a building block for:
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Organic Electronics: Potential use in OLEDs or OPVs due to conjugated π-systems.
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Coordination Polymers: The pyridine nitrogen and bromomethyl group can act as ligands for metal centers.
Comparative Analysis with Related Compounds
Challenges and Future Directions
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Synthetic Optimization:
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Biological Profiling:
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Direct data on this compound’s bioactivity is limited. High-throughput screening could reveal novel therapeutic targets.
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Material Science Potential:
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Computational studies to predict electronic properties (e.g., HOMO/LUMO levels) would guide OLED/OPV applications.
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